7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane
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Overview
Description
7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound that features a unique combination of furan, pyridine, and thiazepane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common method starts with the preparation of the furan and pyridine derivatives, followed by their coupling with a thiazepane precursor under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.
Medicine
In medicine, this compound is explored as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with specific properties, such as conductivity, stability, and reactivity. Its incorporation into polymers and other materials can enhance their performance in various applications.
Mechanism of Action
The mechanism of action of 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or binding to specific receptors.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-thiazepane include other heterocyclic compounds with furan, pyridine, or thiazepane rings. Examples include:
- 7-(Furan-2-yl)-4-(pyridin-3-yl)-1,4-thiazepane
- 7-(Furan-2-yl)-4-(pyridin-3-ylsulfonyl)-1,4-oxazepane
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures This combination imparts unique chemical and biological properties that are not observed in other similar compounds
Properties
IUPAC Name |
7-(furan-2-yl)-4-pyridin-3-ylsulfonyl-1,4-thiazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S2/c17-21(18,12-3-1-6-15-11-12)16-7-5-14(20-10-8-16)13-4-2-9-19-13/h1-4,6,9,11,14H,5,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFCXNTAIIHJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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